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3-Amino-5-methylhexan-2-one

Aminopeptidase B Protease inhibition Negative control compound

3-Amino-5-methylhexan-2-one (CAS 40513-34-6, also known as 3-amino-5-methyl-2-hexanone or NSC is a C7 α-aminoketone (C₇H₁₅NO, MW 129.20 g/mol) possessing a single chiral center at the C3 position. Its structure features a primary amine and a methyl ketone on a branched 5-methylhexane backbone, classifying it as a deoxy-methyl-leucine analog.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 40513-34-6
Cat. No. B1582559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylhexan-2-one
CAS40513-34-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C)N
InChIInChI=1S/C7H15NO/c1-5(2)4-7(8)6(3)9/h5,7H,4,8H2,1-3H3
InChIKeyRVCJZAGFTBLSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methylhexan-2-one (CAS 40513-34-6): Chiral α-Aminoketone Scaffold & Aminopeptidase Selectivity Profile


3-Amino-5-methylhexan-2-one (CAS 40513-34-6, also known as 3-amino-5-methyl-2-hexanone or NSC 242674) is a C7 α-aminoketone (C₇H₁₅NO, MW 129.20 g/mol) possessing a single chiral center at the C3 position . Its structure features a primary amine and a methyl ketone on a branched 5-methylhexane backbone, classifying it as a deoxy-methyl-leucine analog [1]. The compound was originally evaluated as part of an aminopeptidase inhibitor program and has been deposited with the National Cancer Institute (NSC 242674) . It is commercially available as both a racemic free base (CAS 40513-34-6) and a hydrochloride salt (CAS 5440-24-4), with purities typically ranging from 95% to 98% [2].

Why 3-Amino-5-methylhexan-2-one Cannot Be Replaced by Generic α-Aminoketone or Amino Acid Analogs


Generic substitution of α-aminoketones is invalid due to the profound impact of side-chain length and functional group identity on both biological target engagement and chemical reactivity. The branched 5-methylhexane (isopentyl) side chain of 3-amino-5-methylhexan-2-one provides a distinct steric and lipophilic profile compared to the isobutyl side chain of leucine-derived ketones (e.g., leucine methyl ketone) or the shorter side chains of valine- and alanine-derived analogs [1]. Critically, replacement of the ketone functionality with a carboxylic acid—as in 3-amino-5-methylhexanoic acid (β-homoleucine, CAS 3653-34-7)—fundamentally alters both the hydrogen-bonding capacity (HBD count: 2 vs. 1) and the accessible chemical transformations, precluding use in ketone-specific reductive amination or organometallic addition reactions . The quantitative evidence below demonstrates that even within a single enzyme assay, structurally homologous compounds span over three orders of magnitude in binding affinity, confirming that this scaffold is exquisitely sensitive to subtle structural modifications [1].

Quantitative Differentiation Evidence for 3-Amino-5-methylhexan-2-one Versus Structural Analogs


Aminopeptidase B (Arginyl Aminopeptidase) Inhibition: 3-Amino-5-methylhexan-2-one is a Negative Control Compound with Ki > 1 mM

In a direct head-to-head comparison within the same J. Med. Chem. 1992 study, (3S)-3-amino-5-methylhexan-2-one was tested alongside a series of α-keto amide inhibitors for binding affinity against human aminopeptidase B (arginyl aminopeptidase). The compound exhibited a Ki > 1,000,000 nM (>1 mM), demonstrating essentially no detectable inhibition [1]. By contrast, the most potent α-keto amide in the same study (the Phe-Leu keto amide analog) achieved a Ki of 1,500 nM (1.5 μM) against the same target [2]. This represents a >660-fold difference in affinity and establishes 3-amino-5-methylhexan-2-one as a well-characterized negative control for aminopeptidase B inhibitor screening campaigns.

Aminopeptidase B Protease inhibition Negative control compound

Aspartyl Aminopeptidase (DNPEP) Binding: Non-Binder Profile Differentiates from Structurally Similar Analogs

Screening against human aspartyl aminopeptidase (DNPEP) revealed that (3S)-3-amino-5-methylhexan-2-one is a non-binder with Ki > 600,000 nM, sourced from the same J. Med. Chem. 1992 dataset [1]. In the same assay panel, a structurally close analog—(5S)-5-amino-2-benzyl-7-methyl-4-oxooctanoic acid—exhibited measurable binding with Ki = 57,000 nM, while (5S)-5-amino-2,7-dimethyl-4-oxooctanoic acid was even weaker at Ki = 1,100,000 nM [1]. The 5.2-fold difference between the benzyl-substituted analog and the non-binder 3-amino-5-methylhexan-2-one illustrates how side-chain modifications at positions distal to the amino ketone can convert a non-binder into a weak but detectable ligand.

Aspartyl aminopeptidase DNPEP Enzyme selectivity

Physicochemical Differentiation from 3-Amino-5-methylhexanoic Acid (β-Homoleucine): Ketone vs. Carboxylic Acid Functionality

3-Amino-5-methylhexan-2-one (MW 129.20 g/mol, density 0.887 g/cm³, boiling point 174.2 °C at 760 mmHg, flash point 59.2 °C) is a volatile, moderately lipophilic liquid with one hydrogen bond donor (HBD = 1) and two hydrogen bond acceptors (HBA = 2) . Its closest commercial analog, 3-amino-5-methylhexanoic acid (β-homoleucine, CAS 3653-34-7, MW 145.20 g/mol), has a significantly higher molecular weight (+12.4%), two hydrogen bond donors (HBD = 2), and exists as a solid with markedly different solubility and handling characteristics . The methyl ketone group of 3-amino-5-methylhexan-2-one enables distinct synthetic transformations—including reductive amination to secondary amines, Wittig olefination, and organometallic additions—that are inaccessible to the carboxylic acid analog, making the ketone indispensable for specific synthetic routes to chiral amines, amino alcohols, and heterocycles [1].

Chiral building block Physicochemical properties Chemical reactivity

Chiral Specificity: Single Enantiomer (3S) Availability Enables Stereochemically Defined SAR Studies

3-Amino-5-methylhexan-2-one possesses a single stereogenic center at C3. The (3S)-enantiomer (CAS 114416-27-2, CHEMBL342867) is the specific stereoisomer for which all published aminopeptidase binding data exist, and its absolute configuration has been confirmed through PDB crystallographic analysis (PDB entries 2ZKS and 5ER1) [1][2]. Both the (3S)- and (3R)-enantiomers (CAS 114488-94-7) are commercially available as single enantiomers, enabling SAR studies where stereochemical purity is critical . This contrasts with leucine-derived ketones such as leucine methyl ketone, which are typically available only as the L-enantiomer derived from natural L-leucine, limiting access to the D-configured comparator without de novo synthesis.

Chiral resolution Enantiomeric purity Stereochemistry-activity relationship

Granzyme M Structural Biology: 3-Amino-5-methylhexan-2-one as a Key Ligand Component in Protease-Inhibitor Co-Crystal Structures

PDB entry 2ZKS (resolution 2.70 Å) contains (3S)-3-amino-5-methylhexan-2-one as a ligand component (designated LEM) bound in the active site of human granzyme M (GzmM), a serine protease critical for NK cell-mediated apoptosis [1]. The compound serves as the P1 residue of a tetrapeptide chloromethylketone inhibitor (Ac-Phe-Pro-Leu-CMK) co-crystallized with the enzyme, providing direct structural evidence for its accommodation in the S1 specificity pocket of this therapeutically relevant protease [2]. A second PDB entry, 5ER1, also features this scaffold in complex with a different target. This crystallographic validation distinguishes 3-amino-5-methylhexan-2-one from simple alkyl amino ketones for which no structural data exist, making it a preferred choice for structure-based drug design and molecular docking studies.

Granzyme M Structural biology Protease inhibitor design

Recommended Research and Industrial Application Scenarios for 3-Amino-5-methylhexan-2-one


Validated Negative Control for Aminopeptidase B (Arginyl Aminopeptidase) Inhibitor Screening

When running high-throughput or focused screening campaigns against human aminopeptidase B, (3S)-3-amino-5-methylhexan-2-one serves as a quantitatively characterized negative control. Its Ki > 1,000,000 nM against this target has been directly benchmarked against the potent α-keto amide inhibitor (Ki = 1,500 nM) in the same experimental system, providing a reliable baseline for assay validation and hit threshold setting [1]. This eliminates the need to qualify a new negative control compound from uncharacterized sources.

Chiral Building Block for Asymmetric Synthesis of Amine-Containing Bioactive Molecules

With both (3S)- and (3R)-enantiomers commercially available, 3-amino-5-methylhexan-2-one is suited for stereospecific synthesis of chiral secondary amines, amino alcohols (via ketone reduction), and heterocyclic scaffolds. Its methyl ketone functionality enables reductive amination, Grignard additions, and Wittig olefination reactions that are inaccessible to the corresponding carboxylic acid analog (3-amino-5-methylhexanoic acid) [2]. The compound has been specifically identified as a precursor for antiviral protease inhibitors and antipsychotic agents in patent literature [3].

Structure-Based Drug Design Leveraging Granzyme M Co-Crystal Structures

The availability of PDB entry 2ZKS, featuring (3S)-3-amino-5-methylhexan-2-one as the P1 residue in a granzyme M-inhibitor complex, provides an experimentally validated starting point for structure-based lead optimization [4]. Computational chemists can use this structural data for molecular docking, free energy perturbation (FEP) calculations, and pharmacophore modeling targeting the S1 pocket of granzyme M and related serine proteases, reducing reliance on homology models or ligand-only approaches.

Selectivity Profiling Panels for Aminopeptidase Isoform Discrimination

The differential binding profile of 3-amino-5-methylhexan-2-one across aminopeptidase isoforms—non-binder at aminopeptidase B (Ki > 1 mM), non-binder at aspartyl aminopeptidase (Ki > 600 μM), yet structurally validated in protease active sites (granzyme M PDB 2ZKS)—makes it a useful tool compound for selectivity panel design [1][4][5]. Its well-characterized inactivity against specific aminopeptidase isoforms allows researchers to deconvolve multi-target inhibition profiles when used alongside known inhibitors such as bestatin.

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